

Experimental Protocols for In Vivo Applications of [DAla4] Substance P (4-11)

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Compound of Interest		
Compound Name:	[DAla4] Substance P (4-11)	
Cat. No.:	B15141634	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P (SP), an undecapeptide neurotransmitter and neuromodulator.[1] Substance P and its analogs exert a wide range of biological effects through interaction with neurokinin (NK) receptors, primarily the NK1 receptor.[2][3] This document provides an overview of the current understanding of [DAla4] Substance P (4-11) and outlines general experimental considerations for its use in in vivo research, based on protocols for Substance P and its other fragments. It is important to note that detailed in vivo experimental protocols specifically for [DAla4] Substance P (4-11) are not readily available in the published literature. The information presented here is extrapolated from studies on related compounds and should be adapted and optimized for specific research needs.

Physicochemical Properties and In Vitro Activity

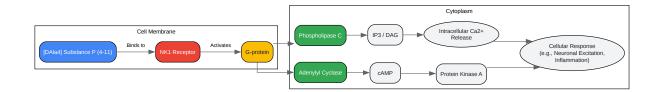
[DAIa4] Substance P (4-11) is a peptide analog that has been characterized primarily through in vitro binding assays. It has been shown to inhibit the binding of radiolabeled eledoisin and Substance P to rat brain cortex membranes, indicating its interaction with tachykinin receptors. [4]



Ligand	IC50 (Rat Brain Cortex Membranes)
125I-Bolton Hunter-conjugated Eledoisin	0.5 μΜ
125I-Bolton Hunter-conjugated Substance P	0.15 μΜ
Table 1: In Vitro Binding Affinity of [DAla4] Substance P (4-11).[4]	

Signaling Pathways

Substance P and its analogs mediate their effects by binding to G-protein coupled neurokinin receptors. The primary receptor for Substance P is the NK1 receptor.[2][3] Activation of the NK1 receptor initiates a cascade of intracellular signaling events, including the stimulation of inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways.[3] This signaling can lead to a variety of cellular responses, including modulation of ion channels, activation of protein kinases, and changes in gene expression, ultimately influencing neuronal activity, inflammation, and cell proliferation.



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Caption: Simplified signaling pathway of Substance P analogs.

Experimental Protocols (General Guidance)

Due to the lack of specific in vivo protocols for **[DAla4] Substance P (4-11)**, the following methodologies are based on studies with Substance P and other C-terminal fragments.



Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental paradigm.

Animal Models

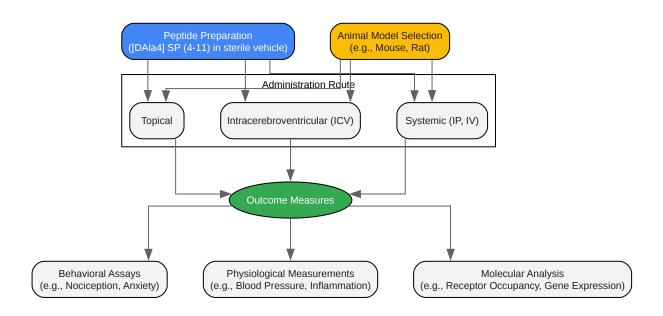
The choice of animal model will depend on the research question. Rodents (mice and rats) are commonly used for studying the effects of Substance P and its analogs on pain, inflammation, and behavior.[5][6]

Administration Routes

Several administration routes have been used for Substance P and its analogs in vivo. The choice of route will influence the bioavailability and site of action of the peptide.

- Intracerebroventricular (ICV) Injection: This route delivers the peptide directly into the central nervous system, bypassing the blood-brain barrier. It is suitable for studying the central effects of the peptide.
 - Protocol: Mice or rats are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull, and a cannula is implanted into a lateral ventricle. The peptide, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline), is then infused through the cannula.[7]
- Systemic Administration (e.g., Intraperitoneal IP, Intravenous IV): This route is used to study the peripheral effects of the peptide or its effects after crossing the blood-brain barrier (if applicable).
 - Protocol: The peptide is dissolved in a sterile, biocompatible vehicle (e.g., sterile saline, phosphate-buffered saline). The solution is then injected into the peritoneal cavity (IP) or a vein (IV).[8]
- Topical Administration: For studies on wound healing or skin inflammation, topical application may be appropriate.
 - Protocol: The peptide is incorporated into a suitable vehicle, such as a hydrogel or cream, and applied directly to the site of interest.[5]





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